

# Spectroscopic Analysis of 3-Methyl-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-1H-indazol-4-ol

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-1H-indazole. Due to the limited availability of published spectroscopic data for **3-Methyl-1H-indazol-4-ol**, this document focuses on the closely related and structurally similar compound, 3-Methyl-1H-indazole. The data and methodologies presented herein serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the characterization of indazole derivatives. The principles and techniques described can be readily adapted for the analysis of **3-Methyl-1H-indazol-4-ol** and other similar molecules.

The guide is structured to provide a detailed examination of the spectroscopic properties of 3-Methyl-1H-indazole, including data from Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a summary of the key spectral data presented in a clear, tabular format for ease of comparison and detailed experimental protocols. Furthermore, a generalized workflow for the spectroscopic analysis of an organic compound is visualized using a Graphviz diagram.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Methyl-1H-indazole.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The  $^1\text{H}$  NMR spectrum of 3-Methyl-1H-indazole exhibits characteristic signals for the aromatic protons of the indazole ring system and the methyl group at the 3-position.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3-Methyl-1H-indazole

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71 - 7.74	m	-	1H, Ar-H
7.50 - 7.54	m	-	2H, Ar-H
7.40 - 7.44	m	-	1H, Ar-H
7.32	dd	14.6, 7.3	1H, Ar-H
7.21	t	7.5	1H, Ar-H
2.67	s	-	3H, -CH <sub>3</sub>

Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0 ppm. Data sourced from publicly available spectral databases.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The  $^{13}\text{C}$  NMR spectrum of 3-Methyl-1H-indazole shows distinct signals for each carbon atom in the molecule, including the aromatic carbons and the methyl carbon.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3-Methyl-1H-indazole<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
144.0	C
140.3	C
139.5	C
129.4	CH
127.2	CH
126.1	C
124.9	CH
122.4	CH
120.8	CH
120.6	CH
110.4	C
11.9	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm. Data sourced from publicly available spectral databases.[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methyl-1H-indazole displays characteristic absorption bands corresponding to the vibrations of the N-H bond, C-H bonds of the aromatic ring and the methyl group, and the C=C and C=N bonds of the indazole ring.

Table 3: IR Spectroscopic Data for 3-Methyl-1H-indazole[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1594	-	C=C/C=N stretching
1507	-	C=C/C=N stretching
1443	-	C-H bending (methyl)
750	-	C-H out-of-plane bending (aromatic)

Sample Preparation: KBr pellet or thin film. Data sourced from publicly available spectral databases.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-Methyl-1H-indazole shows the molecular ion peak (M<sup>+</sup>) and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Table 4: Mass Spectrometry Data for 3-Methyl-1H-indazole[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
208	100	[M] <sup>+</sup>
193	-	[M-CH <sub>3</sub> ] <sup>+</sup>
167	-	-
139	-	-
104	-	-
77	-	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Impact (EI). Data sourced from publicly available spectral databases.[\[1\]](#)

## Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of the analyte.

Materials:

- NMR tube (5 mm diameter)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- Analyte (3-Methyl-1H-indazole or derivative)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the analyte for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
  - Gently vortex the mixture until the sample is completely dissolved.
  - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  - Place the sample in the NMR spectrometer.

- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, thereby improving the resolution of the spectra.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).
  - Acquire the NMR spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the analyte to identify functional groups.

Method: Thin Solid Film<sup>[2]</sup> Materials:

- Salt plates (e.g., NaCl or KBr)
- Volatile solvent (e.g., methylene chloride or acetone)
- Analyte (3-Methyl-1H-indazole or derivative)
- Pipette

- FTIR spectrometer

Procedure:

- Sample Preparation:
  - Dissolve a small amount (a few milligrams) of the solid analyte in a few drops of a volatile solvent in a small vial.
  - Place a single, clean salt plate on a clean, dry surface.
  - Using a pipette, apply a drop of the solution to the center of the salt plate.
  - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands in the spectrum.
  - Correlate the observed bands with known vibrational frequencies of functional groups.

## Mass Spectrometry (MS)[4][5]

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Method: Electron Ionization (EI) Mass Spectrometry[3][4] Materials:

- Mass spectrometer with an EI source

- Sample vial
- Volatile solvent (if necessary)
- Direct insertion probe or GC inlet

Procedure:

- Sample Introduction:
  - For a solid sample, a small amount is placed in a capillary tube at the end of a direct insertion probe.
  - The probe is inserted into the ion source of the mass spectrometer.
  - The sample is heated to vaporize it directly into the ion source.
- Ionization:
  - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This bombardment causes the ejection of an electron from the molecule, forming a molecular ion ( $M^+$ ).
- Mass Analysis:
  - The newly formed ions are accelerated out of the ion source by an electric field.
  - The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected by an electron multiplier or a similar detector.
  - The detector generates a signal that is proportional to the number of ions of a specific  $m/z$  striking it.

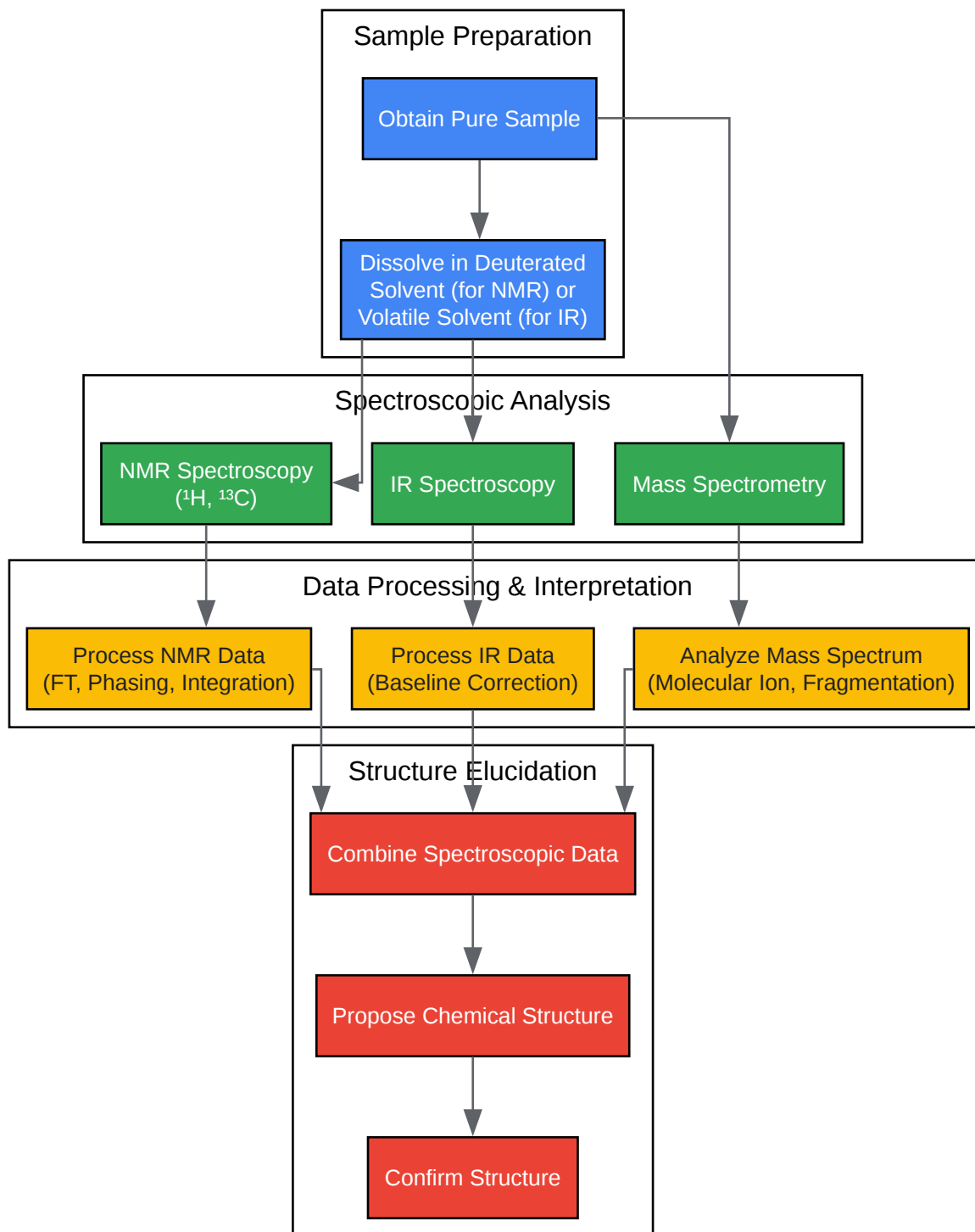


- Data Presentation:
  - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

## General Workflow for Spectroscopic Analysis

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